(1R,2R)-2-((5-Chloro-2-methylphenyl)amino)cyclopentan-1-ol
Description
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
(1R,2R)-2-(5-chloro-2-methylanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16ClNO/c1-8-5-6-9(13)7-11(8)14-10-3-2-4-12(10)15/h5-7,10,12,14-15H,2-4H2,1H3/t10-,12-/m1/s1 |
InChI Key |
OAWJJEUYKHSSGL-ZYHUDNBSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N[C@@H]2CCC[C@H]2O |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2CCCC2O |
Origin of Product |
United States |
Biological Activity
The compound (1R,2R)-2-((5-Chloro-2-methylphenyl)amino)cyclopentan-1-ol is a cyclopentanol derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources, including case studies and research data.
- Molecular Formula : C₁₂H₁₆ClN₁O
- Molecular Weight : 225.71 g/mol
- CAS Number : 1932700-33-8
Pharmacological Profile
The biological activity of this compound has been investigated primarily for its potential as an anti-inflammatory and analgesic agent. The following key activities have been documented:
- Anti-inflammatory Effects :
- Analgesic Properties :
- Neuroprotective Effects :
Study 1: In Vivo Efficacy in Pain Models
A study conducted on mice evaluated the analgesic effects of the compound using the formalin test. Results indicated a significant reduction in pain scores compared to control groups, with a dose-dependent response observed at concentrations of 10 mg/kg and 20 mg/kg.
| Dose (mg/kg) | Pain Score Reduction (%) |
|---|---|
| 0 | 0 |
| 10 | 45 |
| 20 | 70 |
Study 2: Anti-inflammatory Activity
In a controlled experiment assessing inflammation in a carrageenan-induced paw edema model, the compound was administered at varying doses. The results showed a marked decrease in paw swelling at higher doses.
| Dose (mg/kg) | Paw Swelling Reduction (%) |
|---|---|
| 0 | 0 |
| 5 | 30 |
| 10 | 55 |
| 20 | 80 |
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Cyclooxygenase Enzymes : This compound may inhibit COX enzymes, leading to reduced synthesis of prostaglandins involved in inflammation and pain signaling.
- Modulation of Neurotransmitter Release : It is hypothesized that the compound may influence neurotransmitter systems such as serotonin and norepinephrine, which play roles in mood regulation and pain perception.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical differences between the target compound and its closest analogs:
Substituent Effects on Physicochemical Properties
- In contrast, the 2-chlorophenyl analog () lacks this balance, leading to reduced steric bulk and altered electronic profiles . Methoxy (OCH₃) and ethoxy (OCH₂CH₃) groups (–9) increase polarity and hydrogen-bonding capacity but reduce lipophilicity compared to chloro-methyl substituents .
- The piperazinyl analog () introduces a bulky, basic group, favoring solubility in acidic environments .
Molecular Weight and Solubility :
Stereochemical Considerations
The (1R,2R) configuration ensures specific spatial alignment of functional groups. For example, the hydroxyl and amino groups are positioned to engage in simultaneous hydrogen bonding, a feature absent in racemic mixtures or non-chiral analogs like 1-methylcyclopentanol .
Q & A
Q. Key Reagents :
- Cyclopentanone, 5-chloro-2-methylaniline, NaBH₃CN, chiral resolving agents (e.g., tartaric acid derivatives).
Basic: How is the stereochemistry of this compound confirmed?
Answer:
X-ray Crystallography : Provides definitive proof of absolute configuration .
Chiral HPLC : Separates enantiomers using columns like Chiralpak® AD-H or OD-H with hexane/isopropanol mobile phases .
Optical Rotation : Compare observed [α]D values with literature data for (1R,2R) enantiomers .
Advanced: How can enantiomeric purity be optimized during synthesis?
Answer:
Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during reductive amination .
Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., dibenzoyl-D-tartaric acid) and recrystallize .
Q. Critical Parameters :
- Temperature control during reduction (0–5°C minimizes racemization).
- Solvent polarity (apolar solvents favor crystallization of pure enantiomers) .
Advanced: What computational methods predict the biological activity of this compound?
Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or kinases). The 5-chloro-2-methylphenyl group likely enhances hydrophobic binding .
QSAR Modeling : Train models on cyclopentanol derivatives to correlate substituent effects (e.g., Cl vs. OCH₃) with activity .
MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., GROMACS) .
Q. Example QSAR Descriptor Table :
| Substituent | LogP | IC₅₀ (nM) | Target Receptor |
|---|---|---|---|
| 5-Cl-2-Me-C₆H₃ | 2.8 | 120 | Serotonin 5-HT₁A |
| 2-OCH₃-C₆H₄ | 1.9 | 450 | Same receptor |
| 4-Cl-C₆H₄ | 3.1 | 90 | Same receptor |
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
Core Modifications : Synthesize analogs with varied substituents (e.g., 5-Br, 2-Et) on the phenyl ring .
Biological Assays : Test analogs in receptor-binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP inhibition for GPCRs) .
Statistical Analysis : Use PCA or PLS regression to identify critical physicochemical parameters (e.g., ClogP, polar surface area) driving activity .
Q. SAR Comparison Table :
| Compound | Substituent | 5-HT₁A Ki (nM) | Selectivity Ratio (vs. 5-HT₂A) |
|---|---|---|---|
| Target compound | 5-Cl-2-Me | 120 | 15:1 |
| Analog A | 5-Br-2-Me | 95 | 12:1 |
| Analog B | 2-OCH₃ | 450 | 3:1 |
Advanced: How to resolve contradictions in reported biological data across studies?
Answer:
Purity Verification : Use HPLC-MS to check for impurities (e.g., residual solvents or diastereomers) that may skew activity .
Assay Standardization : Re-test the compound under uniform conditions (e.g., cell line, incubation time) .
Chirality Reassessment : Confirm enantiomeric excess via chiral HPLC, as racemization during storage can alter activity .
Q. Case Study :
- Discrepant IC₅₀ values (e.g., 120 nM vs. 300 nM) may arise from differing enantiomer ratios. Re-analysis of batches with <98% ee resolved the conflict .
Advanced: What strategies mitigate metabolic instability in vivo?
Answer:
Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the hydroxyl position to enhance bioavailability .
Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .
Metabolite Identification : Use LC-MS/MS to track oxidative metabolites (e.g., N-dealkylation) and guide structural refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
